molecular formula C18H17NO5 B14818424 methyl 4-({(E)-[4-(acetyloxy)-3-methoxyphenyl]methylidene}amino)benzoate

methyl 4-({(E)-[4-(acetyloxy)-3-methoxyphenyl]methylidene}amino)benzoate

Cat. No.: B14818424
M. Wt: 327.3 g/mol
InChI Key: LFOHBNTTYIWIDB-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(acetyloxy)-3-methoxybenzylidene]amino}benzoate is an organic compound with a complex structure It is characterized by the presence of both ester and imine functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[4-(acetyloxy)-3-methoxybenzylidene]amino}benzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-(acetyloxy)-3-methoxybenzaldehyde and methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(acetyloxy)-3-methoxybenzylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ester and imine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 4-{[4-(acetyloxy)-3-methoxybenzylidene]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[4-(acetyloxy)-3-methoxybenzylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The ester group may also undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetoxybenzoate
  • Methyl 3-methoxy-4-acetoxybenzoate
  • Methyl 4-acetyloxybenzoate

Uniqueness

Methyl 4-{[4-(acetyloxy)-3-methoxybenzylidene]amino}benzoate is unique due to the presence of both ester and imine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality sets it apart from other similar compounds that may only contain one of these groups.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 4-[(4-acetyloxy-3-methoxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C18H17NO5/c1-12(20)24-16-9-4-13(10-17(16)22-2)11-19-15-7-5-14(6-8-15)18(21)23-3/h4-11H,1-3H3

InChI Key

LFOHBNTTYIWIDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OC)OC

Origin of Product

United States

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